molecular formula C17H21ClN4O6Pt B12749453 Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate CAS No. 139165-85-8

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate

Cat. No.: B12749453
CAS No.: 139165-85-8
M. Wt: 607.9 g/mol
InChI Key: JPSNBIMHZJQSLY-UHFFFAOYSA-M
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Description

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is a complex organometallic compound It features a platinum ion coordinated with a 1-(3-aminopropoxy)-9,10-anthracenedione ligand, diammine, and a chloride ion, with a nitrate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate typically involves the following steps:

    Ligand Preparation: The 1-(3-aminopropoxy)-9,10-anthracenedione ligand is synthesized through a series of organic reactions, starting from anthracene derivatives.

    Complex Formation: The ligand is then reacted with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of ammonia to form the platinum complex.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.

    Nitrate Addition: Finally, the complex is treated with nitric acid to form the nitrate salt.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of platinum.

    Reduction: It can be reduced to lower oxidation states or to elemental platinum.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines in solvents such as ethanol or acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction could produce elemental platinum or lower oxidation state complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its coordination chemistry and potential catalytic properties. It serves as a model compound for understanding the behavior of platinum complexes.

Biology

In biological research, the compound is investigated for its interactions with biomolecules, such as DNA and proteins

Medicine

The compound’s structure suggests potential use in anticancer therapies, similar to other platinum-based drugs like cisplatin. Research is ongoing to explore its efficacy and safety in medical applications.

Industry

In industry, the compound could be used in the development of advanced materials, such as conductive polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate involves its interaction with molecular targets such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other platinum-based anticancer drugs, which inhibit DNA replication and transcription, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based drug with a different ligand structure.

    Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.

Uniqueness

Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum compounds

Properties

CAS No.

139165-85-8

Molecular Formula

C17H21ClN4O6Pt

Molecular Weight

607.9 g/mol

IUPAC Name

1-(3-aminopropoxy)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate

InChI

InChI=1S/C17H15NO3.ClH.NO3.2H3N.Pt/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19;;2-1(3)4;;;/h1-3,5-8H,4,9-10,18H2;1H;;2*1H3;/q;;-1;;;+2/p-1

InChI Key

JPSNBIMHZJQSLY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2]

Origin of Product

United States

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